molecular formula C8H14N2O3 B1452684 1-(2-Amino-2-oxoethyl)piperidine-3-carboxylic acid CAS No. 915922-21-3

1-(2-Amino-2-oxoethyl)piperidine-3-carboxylic acid

Cat. No. B1452684
CAS RN: 915922-21-3
M. Wt: 186.21 g/mol
InChI Key: PQYDPAMZRKIGBY-UHFFFAOYSA-N
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Description

“1-(2-Amino-2-oxoethyl)piperidine-3-carboxylic acid” is a compound with the empirical formula C8H16N2O4 . It is a solid substance and is a part of a class of compounds known as piperidines .


Synthesis Analysis

The synthesis of this compound and its derivatives has been studied in the context of anticonvulsant activity . The Schiff bases of 1-(2-Aminoethyl)piperidine-3-carboxylic acid were synthesized and characterized . The synthesis involved intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Molecular Structure Analysis

The molecular weight of “1-(2-Amino-2-oxoethyl)piperidine-3-carboxylic acid” is 204.22 . The SMILES string representation of the molecule is O.NC(=O)CN1CCC(CC1)C(O)=O .


Physical And Chemical Properties Analysis

The compound is a solid substance . It has an empirical formula of C8H16N2O4 and a molecular weight of 204.22 .

Scientific Research Applications

Medicinal Chemistry: Anticonvulsant Properties

In medicinal chemistry, this compound has been utilized in the synthesis of novel Schiff bases characterized for their anticonvulsant activity . These derivatives have shown promise in crossing the blood-brain barrier and exhibit potential as new therapeutic agents for epilepsy treatment, addressing the need for drugs with improved efficacy and tolerability.

Pharmacology: GABA Transporter Interaction

Pharmacologically, derivatives of 1-(2-Amino-2-oxoethyl)piperidine-3-carboxylic acid have been evaluated for their interaction with the human GABA transporter 1 (GAT1) . Molecular docking studies suggest that these compounds can bind effectively within the active pocket of GAT1, which is significant for developing treatments for neurological disorders.

Biochemistry: Enzyme Inhibition

In biochemistry, the piperidine nucleus, which is part of this compound’s structure, is known to play a role in enzyme inhibition . This is crucial for the development of drugs targeting specific metabolic pathways, potentially leading to new treatments for diseases where enzyme regulation is a therapeutic strategy.

Organic Chemistry: Synthesis of Piperidine Derivatives

Organic chemists have explored the use of this compound as a reactant for the synthesis of various piperidine derivatives . These derivatives are valuable for their broad applications in creating pharmaceuticals, including inhibitors and agonists for different biological targets.

Chemical Engineering: Process Optimization

In chemical engineering, the compound’s derivatives are used to optimize synthesis processes, such as the one-pot functionalization of unsaturated intermediates . This optimization is key to developing more efficient and cost-effective industrial-scale production methods for pharmaceuticals.

Future Directions

Piperidines, including “1-(2-Amino-2-oxoethyl)piperidine-3-carboxylic acid”, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on the discovery and biological evaluation of potential drugs containing the piperidine moiety .

properties

IUPAC Name

1-(2-amino-2-oxoethyl)piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O3/c9-7(11)5-10-3-1-2-6(4-10)8(12)13/h6H,1-5H2,(H2,9,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQYDPAMZRKIGBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Amino-2-oxoethyl)piperidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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